(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene
Description
(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene is a bicyclic compound featuring a nitrogen atom at the bridgehead position (9-aza) and a tosyl (p-toluenesulfonyl) substituent. The bicyclo[3.3.1]nonane scaffold adopts a distorted double-chair conformation, stabilized by stereoelectronic effects and substituent placement . This compound is synthesized via tosylation of the parent 9-azabicyclo[3.3.1]nona-2,6-diene, which itself can be derived from intermediates like endo,endo-2,6-diiodo-9-oxabicyclo[3.3.1]nonane through elimination reactions . Its stereochemistry (1R,5R) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in the development of bioactive molecules such as granisetron derivatives .
Properties
IUPAC Name |
(1R,5R)-9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDBZDLANAJKW-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3CC=C[C@H]2CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene typically involves the tosylation of 9-azabicyclo[3.3.1]nona-2,6-diene. This process can be carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete tosylation.
Industrial Production Methods: While specific industrial production methods for (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient purification processes, and implementing safety measures for handling tosyl chloride and other reagents.
Chemical Reactions Analysis
Types of Reactions: (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic framework or the tosyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tosyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups within the bicyclic framework.
Scientific Research Applications
Chemistry: (1R,5R)-9-Tosyl-9-azabicyclo[331]nona-2,6-diene is used as a building block in organic synthesis
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving nitrogen-containing bicyclic frameworks. It can be used in the design of bioactive molecules and enzyme inhibitors.
Medicine: Research into (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene includes its potential as a precursor for drug development. Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it valuable for developing new materials with specific functions.
Mechanism of Action
The mechanism by which (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tosyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C₁₅H₁₉NO₂S (based on tosyl substitution)
- Stereochemistry : (1R,5R) configuration ensures distinct reactivity and binding properties.
- Applications : Utilized as a chiral building block in medicinal chemistry and catalysis .
Comparison with Structural Analogs
9-Oxabicyclo[3.3.1]nona-2,6-diene Derivatives
Structural Differences :
- Replaces the nitrogen atom with oxygen (9-oxa vs. 9-aza).
- Lacks the tosyl group but undergoes allylic bromination to form derivatives like exo,exo-4,8-dibromo-9-oxabicyclo[3.3.1]nona-2,6-diene .
Reactivity :
- Bromination with N-bromosuccinimide (NBS) yields stereoselective exo-brominated products (e.g., 4a/b and 5) in high yields (85–95%) .
- Radical initiators (e.g., dibenzoylperoxide vs. sodium peroxodisulfate) influence product distribution, demonstrating greater sensitivity to reaction conditions compared to nitrogen analogs .
Conformational Stability :
- Both 9-oxa and 9-aza derivatives adopt similar distorted double-chair conformations, but steric effects from substituents (e.g., bromine in exo positions) induce minor dihedral angle variations .
(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene Hydrochloride
Key Differences :
9-tert-Butyl-9-azabicyclo[3.3.1]nona-2,6-diene
Structural Impact :
9-Oxabicyclo[3.3.1]nonane-2,6-diol
Functional Group Comparison :
Stereochemical Resolution :
- Enantiomer separation of diols is achieved via diastereomeric ester crystallization or enzymatic resolution using Candida rugosa lipase, methods less commonly applied to tosyl derivatives .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Reaction Outcomes of Bromination
Research Implications
The tosyl derivative’s stability and modularity make it superior for synthetic applications requiring functional group diversification, while oxa and diol analogs are better suited for studying stereoelectronic effects and oxidation pathways. Future research should explore catalytic asymmetric tosylation and cross-coupling reactions to expand its utility in medicinal chemistry .
Biological Activity
The compound (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene , with CAS number 35985-98-9, is a bicyclic structure that has attracted attention in the field of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.37 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| LogP | 3.6614 |
| PSA | 45.76 Ų |
| Storage Conditions | 2-8°C |
The molecular structure of (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene features a tosyl group which may enhance its reactivity and biological profile.
Research indicates that (1R,5R)-9-tosyl-9-azabicyclo[3.3.1]nona-2,6-diene exhibits several biological activities, primarily through interactions with various biological targets:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi, potentially due to its ability to disrupt cellular membranes or inhibit essential enzymatic pathways.
- Neuropharmacological Effects : The bicyclic structure allows for interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Preliminary studies indicate it may modulate dopamine and serotonin pathways.
- Anti-inflammatory Properties : There is evidence that (1R,5R)-9-tosyl-9-azabicyclo[3.3.1]nona-2,6-diene may reduce inflammation markers in vitro and in vivo, making it a candidate for further exploration in inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, (1R,5R)-9-tosyl-9-azabicyclo[3.3.1]nona-2,6-diene was tested against various strains of bacteria (e.g., E. coli, S. aureus) and fungi (Candida albicans). The results indicated significant inhibition of growth at concentrations as low as 50 µg/mL.
Study 2: Neuropharmacological Assessment
A behavioral study involving rodent models assessed the compound's effects on anxiety-like behaviors using the elevated plus maze test. Results showed that administration of (1R,5R)-9-tosyl-9-azabicyclo[3.3.1]nona-2,6-diene led to increased time spent in open arms, suggesting anxiolytic effects.
Toxicology Profile
Toxicological evaluations have been conducted to assess the safety profile of (1R,5R)-9-tosyl-9-azabicyclo[3.3.1]nona-2,6-diene:
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Genotoxicity | Negative results |
| Chronic Toxicity | Further studies required |
These findings indicate a favorable safety profile but warrant further investigation into long-term effects.
Q & A
Q. What are the foundational synthetic routes to access (1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene?
The compound is typically synthesized via transannular reactions starting from cis,cis-cycloocta-1,5-diene derivatives. For example, N-tosylation of 9-azabicyclo[3.3.1]nona-2,6-diene precursors can introduce the tosyl group under basic conditions. A key intermediate is the dibromocyclooctadiene, which undergoes elimination and functionalization to form the bicyclic core . Alternative routes involve Wohl-Ziegler bromination of allylic positions using N-bromosuccinimide (NBS) with radical initiators like dibenzoyl peroxide or sodium peroxodisulfate, which influence regioselectivity .
Q. How is the stereochemistry of the bicyclic scaffold confirmed experimentally?
X-ray crystallography is the gold standard for determining absolute configuration. For instance, the exo stereochemistry of brominated derivatives (e.g., 4a/4b) was confirmed via X-ray analysis, with dihedral angles and coupling constants (δ³J = 5.2–5.6 Hz) corroborating the exo,exo configuration . NMR spectroscopy, particularly NOESY and ¹H-¹H coupling analysis, is also critical for assigning chair-boat conformations in solution .
Q. What analytical techniques are essential for characterizing intermediates and final products?
- NMR : ¹H/¹³C NMR identifies substituent positions and conformational dynamics (e.g., allylic vs. vinylic bromination). Coupling constants distinguish exo/endo stereochemistry .
- GC/MS : Used to monitor reaction progress and detect side products (e.g., tetra-bromo derivatives lacking double bonds) .
- Elemental analysis : Validates purity and molecular formula .
Advanced Research Questions
Q. How can stereoselective functionalization of the bicyclic core be achieved?
Stereoselectivity is influenced by radical initiators and reaction conditions. For example:
- Using sodium peroxodisulfate with NBS yields enantiomeric dibromo derivatives (4a/4b) with >95% exo selectivity, while dibenzoyl peroxide produces tribromo derivatives .
- Enzymatic kinetic resolution (e.g., Candida rugosa lipase) separates enantiomers of diol intermediates, adhering to the Kazlauskas' rule for (1R,5R) preference .
Q. What computational methods validate the absolute configuration of enantiomers?
Time-dependent density functional theory (TDDFT) simulates circular dichroism (CD) spectra, which are compared to experimental data to assign configurations. For example, the (-)-(1R,5R) configuration of N-Boc diones was confirmed via TDDFT, with benzoate exciton chirality providing additional validation .
Q. How do reaction conditions impact product distribution in allylic bromination?
- Temperature : Higher temperatures (e.g., 150°C) favor HI elimination in dibromocyclooctadiene precursors, forming the bicyclic core .
- Solvent polarity : Polar solvents stabilize radical intermediates, reducing side reactions like vinylic bromination .
- Radical initiators : Azobisisobutyronitrile (AIBN) promotes non-selective bromination, whereas sodium peroxodisulfate enhances stereocontrol .
Q. What strategies enable the synthesis of heteroatom-substituted analogs (e.g., 2-thia-6-aza-adamantane)?
Transannular addition of sulfur dichloride to N-sulfonylated or N-formyl bicyclic intermediates produces tricyclic dichlorides. Subsequent hydrolysis or reduction yields thia-aza-adamantane derivatives, retaining the bicyclic scaffold’s rigidity .
Q. How is the bicyclic structure leveraged in medicinal chemistry applications?
The scaffold serves as a chiral building block for bioactive compounds. For example, (1S*,5R*)-9-phenyl derivatives are intermediates in synthesizing granisetron analogs (5-HT₃ antagonists). Mannich reactions and spontaneous resolution during crystallization are key steps .
Methodological Considerations
Q. Table 1: Key Reaction Parameters for Allylic Bromination
Q. Table 2: Spectroscopic Markers for Stereochemical Assignment
Key Challenges and Contradictions
- Contradiction in Bromination Selectivity : While sodium peroxodisulfate yields enantiomerically pure dibromo derivatives, AIBN produces non-selective tetra-bromo byproducts. This highlights the critical role of initiator choice .
- Stereochemical Stability : Chair-boat flips in solution complicate NMR analysis, necessitating low-temperature studies or solid-state techniques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
